molecular formula C16H25NO B7996666 3-((Dibutylamino)methyl)benzaldehyde

3-((Dibutylamino)methyl)benzaldehyde

Cat. No.: B7996666
M. Wt: 247.38 g/mol
InChI Key: XSOMVOWRXOGYHQ-UHFFFAOYSA-N
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Description

3-((Dibutylamino)methyl)benzaldehyde (CAS: 1443346-66-4) is a benzaldehyde derivative substituted with a dibutylamino-methyl group at the meta-position. Its molecular formula is C₁₆H₂₃NO, with a molecular weight of 245.36 g/mol (purity: 97%). The compound features an aldehyde group and a tertiary amine (dibutylamino) linked via a methyl bridge, making it a versatile intermediate in organic synthesis, particularly in the formation of Schiff bases or coordination complexes. Its lipophilic dibutyl group may enhance solubility in non-polar solvents, distinguishing it from smaller amine-substituted analogs .

Properties

IUPAC Name

3-[(dibutylamino)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-3-5-10-17(11-6-4-2)13-15-8-7-9-16(12-15)14-18/h7-9,12,14H,3-6,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOMVOWRXOGYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC1=CC(=CC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Dibutylamino)methyl)benzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . The reaction conditions typically involve the use of organolithium reagents and transition metal catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of green chemistry are often applied to minimize waste and reduce the environmental impact of the synthesis process. This includes the use of cheaper and more reactive organometallic reagents as coupling partners in combination with carbonyl functional groups .

Chemical Reactions Analysis

Types of Reactions

3-((Dibutylamino)methyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Electrophiles: Halogens (Cl2, Br2), nitronium ion (NO2+).

Major Products

The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-((Dibutylamino)methyl)benzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-((Dibutylamino)methyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The dibutylaminomethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Below is a comparative table of key structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
3-((Dibutylamino)methyl)benzaldehyde C₁₆H₂₃NO 245.36 Dibutylamino-methyl, aldehyde Organic synthesis intermediate
3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde C₁₃H₁₈N₂O 218.30 4-Methylpiperazinyl-methyl, aldehyde Pharmaceutical intermediates
3-[3-(Dimethylamino)propoxy]benzaldehyde C₁₂H₁₇NO₂ 207.27 Dimethylamino-propoxy, aldehyde Ligand synthesis, materials science
p-(Dimethylamino)benzaldehyde oxime C₉H₁₂N₂O 164.21 Dimethylamino, oxime Bioactive plant extract component
HL-3-qui (pH sensor) C₂₂H₁₈N₂O₂ 342.40 Quinolin-3-ylimino, hydroxyl Ratiometric pH sensing in cell imaging

Key Differences and Implications

Substituent Effects on Reactivity and Solubility
  • Dibutylamino vs. Piperazinyl Groups: The dibutylamino group in the target compound confers high lipophilicity, favoring solubility in organic solvents. In contrast, 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde () contains a polar piperazine ring, enhancing solubility in aqueous or polar environments .
  • Ether Linkage in Dimethylamino-propoxy Analog: 3-[3-(Dimethylamino)propoxy]benzaldehyde () has a propoxy spacer between the dimethylamino group and the benzaldehyde.
Steric and Electronic Effects
  • The dibutylamino group introduces significant steric bulk, which may hinder interactions in tightly packed molecular systems. Smaller substituents, such as dimethylamino or piperazinyl groups (Evidences 7–8), reduce steric hindrance, favoring reactions requiring spatial accessibility .
  • Electronic effects of the dibutylamino group (strong electron-donating) may stabilize intermediates in condensation reactions, contrasting with the electron-withdrawing propoxy group in 3-[3-(dimethylamino)propoxy]benzaldehyde .

Limitations and Opportunities

  • Limitations : Lack of fluorophores or ionizable groups restricts direct use in sensing.
  • Opportunities: Functionalization with quinoline or hydroxyl groups (as in ) could expand applications into pH-responsive materials or bioimaging .

Biological Activity

3-((Dibutylamino)methyl)benzaldehyde is an organic compound characterized by its unique structure, which includes a dibutylamino group attached to a benzaldehyde moiety. This configuration influences its biological activity, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

  • Molecular Formula : C_{15}H_{23}N
  • Molecular Weight : Approximately 233.36 g/mol
  • Functional Groups : Aromatic aldehyde and dibutylamino group

The presence of the dibutylamino group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with various cellular targets.

Biological Activities

Research indicates that compounds with dibutylamino substituents often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties : The interaction of dibutylamino derivatives with biological targets suggests potential for anticancer applications.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, inhibiting their function.
  • Protein-Ligand Interactions : Its lipophilic nature allows it to engage with cellular components, influencing signaling pathways.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among related compounds:

Compound NameStructure CharacteristicsUnique Features
4-DimethylaminobenzaldehydeDimethylamino group at para positionMore polar due to additional methyl groups
2-(Diethylamino)benzaldehydeDiethylamino group at ortho positionDifferent steric effects due to ethyl groups
3-(Dimethylaminomethyl)benzaldehydeDimethylamino group at meta positionSimilar reactivity but different positional effects

The unique combination of the dibutylamino substituent and its position on the benzene ring contributes to distinct physical properties and biological interactions compared to similar compounds.

Case Studies and Research Findings

  • Antimicrobial Efficacy : In studies evaluating antimicrobial properties, compounds similar to this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those for standard antibiotics, suggesting a potentiating effect.
    CompoundMIC (μg/mL)Target Organisms
    This compound256Staphylococcus aureus
    Benzaldehyde850Bacillus anthracis
    2-(n-Butylthio)benzaldehyde500Pantoea conspicua
  • Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may inhibit tumor growth in various cancer cell lines. For example, research involving human breast cancer cells showed that similar compounds reduced levels of vascular endothelial growth factor (VEGF), which is critical for tumor angiogenesis.

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